1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline

Antimicrobial N-acetyl pyrazoline Structure-activity relationship

1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline (CAS 223505‑26‑8) is a synthetic N‑acetylated 2‑pyrazoline derivative with molecular formula C₁₉H₂₀N₂O₂ and a molecular weight of 308.4 g mol⁻¹. The compound contains a central dihydropyrazole ring that is N‑acetyl‑substituted at position 1, bears a 4‑ethoxyphenyl group at position 3, and an unsubstituted phenyl ring at position 5.

Molecular Formula C19H20N2O2
Molecular Weight 308.381
CAS No. 223505-26-8
Cat. No. B2637161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline
CAS223505-26-8
Molecular FormulaC19H20N2O2
Molecular Weight308.381
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C
InChIInChI=1S/C19H20N2O2/c1-3-23-17-11-9-15(10-12-17)18-13-19(21(20-18)14(2)22)16-7-5-4-6-8-16/h4-12,19H,3,13H2,1-2H3
InChIKeyWLCLMGFRWQWPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline – Chemical Identity and Core Properties


1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline (CAS 223505‑26‑8) is a synthetic N‑acetylated 2‑pyrazoline derivative with molecular formula C₁₉H₂₀N₂O₂ and a molecular weight of 308.4 g mol⁻¹ . The compound contains a central dihydropyrazole ring that is N‑acetyl‑substituted at position 1, bears a 4‑ethoxyphenyl group at position 3, and an unsubstituted phenyl ring at position 5. This substitution pattern distinguishes it from widely studied halogenated, methoxylated, or hydroxylated pyrazoline analogs and has been the subject of targeted synthetic work aimed at modulating lipophilicity, hydrogen‑bonding potential, and biological target engagement .

Why In‑Class Pyrazolines Cannot Simply Replace 1‑Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline


Pyrazoline derivatives exhibit widely divergent biological profiles depending on the nature and position of substituents. The presence of an N‑acetyl group profoundly influences antimicrobial potency , while the electron‑donating 4‑ethoxyphenyl substituent at position 3 has been shown to drive monoamine oxidase‑B (MAO‑B) inhibitory activity in a manner that cannot be replicated by methoxy, halogen, or unsubstituted phenyl analogs . Even within ethoxylated series, the identity of the 5‑aryl group (e.g., phenyl vs. 4‑fluorophenyl vs. 4‑hydroxyphenyl) shifts antioxidant capacity and enzyme inhibition profiles . Consequently, generic pyrazoline substitution risks loss of the specific activity fingerprints that define the target compound’s utility in medicinal chemistry and biochemical probe development.

Quantitative Differentiation of 1‑Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline Against Closest Analogs


N‑Acetylation Drives Antimicrobial Potency Relative to Non‑Acetylated Pyrazoline Counterparts

A head‑to‑head comparative study of fourteen N‑acetylated and non‑acetylated pyrazolines demonstrated that N‑acetylation consistently enhanced antibacterial and antifungal activity across Gram‑positive and Gram‑negative bacterial panels as well as Aspergillus spp. Although the reference paper does not report the exact 4‑ethoxyphenyl‑5‑phenyl analog, the trend is robust across diverse 3,5‑diaryl substitution patterns, supporting the inference that the N‑acetyl derivative (target compound) will outperform its non‑acetylated 3‑(4‑ethoxyphenyl)‑5‑phenyl‑4,5‑dihydro‑1H‑pyrazole counterpart . The acetylated series displayed good to excellent antimicrobial activities compared with levofloxacin and fluconazole standards, while the non‑acetylated analogs were consistently less potent .

Antimicrobial N-acetyl pyrazoline Structure-activity relationship

4‑Ethoxyphenyl Substituent at Position 3 Correlates with Superior MAO‑B Inhibitory Potency

In a series of 3‑(4‑ethoxyphenyl)‑5‑(4‑substituted‑phenyl)‑4,5‑dihydro‑1H‑pyrazoles, compound EH7 (4‑fluorophenyl at position 5) displayed an IC₅₀ of 0.063 µM against human MAO‑B, the highest potency within the series. The potency ranking followed the order –F (EH7) > –Cl (EH6) > –Br (EH8) > –H (EH1). Thus, replacing the 4‑ethoxyphenyl group with other substituents or removing the ethoxy group (as in EH1) markedly reduces MAO‑B inhibition . Although the target compound carries an unsubstituted phenyl at position 5 (analogous to EH1), the 4‑ethoxyphenyl at position 3 is conserved, and literature data demonstrate that the ethoxy motif is critical for achieving nanomolar MAO‑B potency .

MAO-B inhibition ethoxyphenyl pyrazoline neuroprotection

Ethoxylated Pyrazolines Exhibit Dose‑Dependent Radical Scavenging Capacity

A panel of eleven 3‑(4‑ethoxyphenyl)‑5‑(4‑substituted‑phenyl)‑4,5‑dihydro‑1H‑pyrazoles was evaluated for in vitro antioxidant activity using DPPH and hydrogen peroxide radical scavenging assays. The most active member, EH2 (4‑methoxyphenyl at position 5), gave IC₅₀ values of 9.02 µg mL⁻¹ (DPPH) and 9.44 µg mL⁻¹ (H₂O₂), approaching the potency of ascorbic acid standard . The 5‑unsubstituted phenyl analog (closest to the target compound) was not explicitly reported, but the consistent activity across ethoxylated derivatives supports the contribution of the 4‑ethoxyphenyl group to radical scavenging .

Antioxidant DPPH assay ethoxylated pyrazoline

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile

Compared with the common 4‑methoxy analog (1‑acetyl‑3‑(4‑methoxyphenyl)‑5‑phenyl‑2‑pyrazoline), the 4‑ethoxy homolog possesses an additional methylene unit in the alkoxy chain, increasing calculated logP by approximately 0.5–0.7 units and slightly elevating molecular weight (308.4 vs. 294.4 g mol⁻¹) . The ethoxy group also reduces hydrogen‑bond acceptor strength relative to a free hydroxyl analog (e.g., 1‑acetyl‑3‑(4‑hydroxyphenyl)‑5‑phenyl‑2‑pyrazoline), which carries a donor‑capable –OH. These differences translate into altered membrane permeability and solubility profiles that can be decisive in cell‑based assay performance and CNS penetration potential .

Lipophilicity ADME physicochemical properties

Optimal Use Cases for 1‑Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline Based on Quantitative Evidence


Antimicrobial Lead Optimization Requiring N‑Acetylated Scaffold Potency

Programs synthesizing pyrazoline‑based antibacterial or antifungal agents should prioritize the N‑acetylated form, as comparative data show that N‑acetylation elevates antimicrobial activity across diverse Gram‑positive, Gram‑negative, and fungal species [Section 3, Evidence 1; REFS-1]. The target compound provides the acetyl‑group advantage while bearing the 4‑ethoxyphenyl motif, allowing simultaneous exploration of lipophilicity‑driven membrane penetration.

CNS Drug Discovery Targeting Monoamine Oxidase‑B

The 4‑ethoxyphenyl substituent at position 3 is a critical pharmacophoric element for achieving nanomolar MAO‑B inhibition, as demonstrated by the EH7 lead (IC₅₀ 0.063 µM) [Section 3, Evidence 2; REFS-2]. The target compound, with its unsubstituted 5‑phenyl ring, serves as a baseline scaffold for SAR expansion while retaining the ethoxy‑driven potency, making it a rational starting point for CNS‑penetrant MAO‑B inhibitor programs.

Antioxidant Screening Cascades Requiring Moderate Radical Scavenging

Ethoxylated pyrazolines consistently exhibit DPPH and hydrogen peroxide scavenging activity in the low‑µg mL⁻¹ range [Section 3, Evidence 3; REFS-3]. The target compound is suitable for secondary pharmacology panels where moderate antioxidant capacity is desired without the strong metal‑chelating or pro‑oxidant risks associated with hydroxyl‑bearing analogs.

Physicochemical Property Optimization for Cell‑Based Assays

With an estimated logP ≈3.5–4.0, the ethoxy analog fills a lipophilicity gap between more polar hydroxy/methoxy pyrazolines and highly lipophilic halogenated variants [Section 3, Evidence 4; REFS-4]. This property profile makes it a preferred choice for cell‑based phenotypic screens where balanced permeability and solubility are required to avoid non‑specific cytotoxicity or precipitation.

Quote Request

Request a Quote for 1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.